4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-fluoro-4-methylbenzoyl chloride and a Lewis acid catalyst.
Hydroxylation and Methoxylation: The hydroxy and methoxy groups are introduced through selective hydroxylation and methylation reactions, often using reagents like methanol and a base.
Attachment of the Morpholinyl Propyl Group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine, followed by the attachment of the propyl chain.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols or amines.
Hydroxylation and Methoxylation: These reactions can be further modified to introduce additional hydroxyl or methoxy groups, altering the compound’s properties.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one include:
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one: Lacks the methoxy group, which may alter its reactivity and interactions.
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(piperidin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one: Contains a piperidine ring instead of morpholine, affecting its chemical properties and biological activity.
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: Has an ethyl chain instead of propyl, which may influence its steric interactions and overall stability.
These comparisons highlight the uniqueness of the compound in terms of its specific functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29FN2O6 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29FN2O6/c1-16-4-5-18(14-19(16)27)24(31)22-23(17-6-7-20(30)21(15-17)34-2)29(26(33)25(22)32)9-3-8-28-10-12-35-13-11-28/h4-7,14-15,23,30-31H,3,8-13H2,1-2H3/b24-22- |
InChI Key |
XHBVFCIZHMSNEU-GYHWCHFESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)O)OC)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)O)OC)O)F |
Origin of Product |
United States |
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